Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid derived from the marine sponge Xestospongia exigua. It is recognized primarily for its role as a highly selective inhibitor of inositol trisphosphate receptors (InsP3R), which are crucial in mediating calcium signaling within cells. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment, where it disrupts calcium signaling pathways that are often hijacked by cancer cells to promote survival and proliferation .
Xestospongin B is extracted from the marine sponge Xestospongia exigua, which is found in tropical marine environments. It belongs to the class of natural products known as alkaloids, specifically categorized under the oxaquinolizidine structure due to its unique bicyclic framework. This compound's ability to inhibit InsP3R makes it a valuable tool in biochemical research and potential therapeutic applications .
The synthesis of Xestospongin B has been explored through various methodologies, with significant advancements made in scalable total synthesis. One notable approach involves the use of an Ireland-Claisen rearrangement, which allows for the efficient construction of the oxaquinolizidine core structure. This method has been optimized to yield larger quantities of the compound, facilitating further biological studies and potential therapeutic applications .
The total synthesis typically starts from simpler organic precursors, employing a series of reactions including cyclization and functional group transformations to achieve the final product. The synthetic pathway is designed to be both efficient and reproducible, ensuring that sufficient quantities can be produced for extensive research purposes.
The molecular structure of Xestospongin B features a complex arrangement characterized by its bicyclic framework consisting of two fused rings. The compound has a molecular formula of C₁₈H₁₉N₃O₄ and a molecular weight of approximately 341.36 g/mol. The specific stereochemistry of Xestospongin B contributes significantly to its biological activity, particularly its interaction with InsP3R .
Xestospongin B primarily functions as an inhibitor of InsP3R-mediated calcium signaling. Its mechanism involves competitive inhibition, where it binds to the receptor and prevents the normal action of inositol trisphosphate, thus blocking calcium release from intracellular stores. This inhibition leads to significant alterations in cellular calcium dynamics, which can induce apoptosis in cancer cells by disrupting their bioenergetics .
In experimental settings, Xestospongin B has been shown to reduce mitochondrial respiration rates in various cell lines, indicating its potent effects on cellular metabolism . The compound's interactions with other signaling pathways also warrant further investigation to fully elucidate its pharmacological potential.
The mechanism by which Xestospongin B exerts its effects involves several key processes:
Experimental data demonstrate that treatment with Xestospongin B results in decreased viability of various cancer cell lines, underscoring its potential as an anticancer agent.
Xestospongin B exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate experimental conditions for its use in biochemical assays and therapeutic contexts.
Xestospongin B has several promising applications in scientific research:
Xestospongia exigua, a tropical marine sponge inhabiting coral reefs across Southeast Asia, is a prolific source of macrocyclic alkaloids with potent bioactivities. This sponge species, characterized by its thick cortex and porous spongin skeleton, thrives in complex reef ecosystems where it participates in nutrient cycling and provides microhabitats for symbiotic organisms [6]. From this organism, researchers first isolated and purified Xestospongin B in the late 1990s, alongside structurally related compounds including Xestospongin C and araguspongines [2] [4]. The sponge’s chemical defense mechanisms against predators and fouling organisms are believed to drive the synthesis of these complex alkaloids, with Xestospongin B representing a key component of its defensive arsenal [6] [8].
Xestospongin B belongs to the bis-1-oxaquinolizidine alkaloid class, characterized by a unique 16-membered macrocyclic ring system incorporating two fused 1-oxaquinolizidine moieties. Its molecular structure (C₃₅H₅₅N₃O₄; molecular weight 581.8 g/mol) features oxygen and nitrogen heteroatoms within polycyclic frameworks, creating distinct three-dimensional topology essential for biological activity [1] [5]. This structural complexity enables selective interactions with intracellular targets, particularly inositol 1,4,5-trisphosphate (IP₃) receptors. Xestospongin B shares core structural motifs with other Xestospongia alkaloids but differs in side-chain modifications and stereochemistry, contributing to its unique pharmacological profile [3] [6].
Table 1: Structural Characteristics of Key Xestospongia Alkaloids
Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structural Features |
---|---|---|---|
Xestospongin B | C₃₅H₅₅N₃O₄ | 581.8 | Macrocyclic bis-1-oxaquinolizidine |
Xestospongin C | C₃₅H₅₅N₃O₄ | 581.8 | Macrocyclic bis-1-oxaquinolizidine isomer |
Araguspongine C | C₃₅H₅₇N₃O₄ | 583.8 | Tetracyclic bis-quinolizidine |
Manzamine C | C₃₆H₄₄N₄O | 560.8 | Polycyclic β-carboline-embedded alkaloid |
As a highly specific competitive antagonist of IP₃ receptors (IP₃Rs), Xestospongin B inhibits IP₃-induced calcium (Ca²⁺) release from endoplasmic reticulum (ER) stores. It achieves this by binding to the IP₃-binding core domain of IP₃Rs, effectively displacing the endogenous ligand IP₃ [1] [2]. In rat cerebellar membranes and skeletal myotubes, Xestospongin B displaces [³H]IP₃ with half-maximal effective concentrations (EC₅₀) of 44.6 ± 1.1 μM and 27.4 ± 1.1 μM, respectively, demonstrating tissue-specific potency variations [2] [4]. This targeted disruption of Ca²⁺ release makes it an indispensable pharmacological tool for probing the physiological and pathological roles of IP₃-mediated Ca²⁺ signaling pathways.
Xestospongin B and its structural analog Xestospongin C share identical molecular formulas but exhibit distinct stereochemical configurations and biological activities. While both compounds target IP₃Rs, Xestospongin B demonstrates approximately 10-fold lower potency than Xestospongin C (IC₅₀ ~350 nM) in inhibiting IP₃-induced Ca²⁺ release [3] [10]. Unlike non-specific inhibitors like heparin, which also affect DNA-binding proteins and kinases, Xestospongin B maintains high selectivity for IP₃Rs over ryanodine receptors (RyRs) and plasma membrane Ca²⁺ channels [2] [5]. Its membrane permeability further distinguishes it from polar antagonists such as 2-aminoethoxydiphenyl borate (2-APB), enabling its application in intact cellular systems without microinjection or permeabilization techniques [4] [7].
Table 2: Pharmacological Comparison of IP3 Receptor Antagonists
Antagonist | Source | IP3R Inhibition (IC₅₀/EC₅₀) | Membrane Permeability | Key Selectivity Advantages |
---|---|---|---|---|
Xestospongin B | Xestospongia exigua | 27–45 μM (cell-specific) | Yes | Selective over RyRs, SERCA pumps |
Xestospongin C | Xestospongia sp. | 0.35 μM | Yes | >30-fold selectivity over RyRs |
Heparin | Synthetic/biological | 1–10 μM | No | Non-specific; affects multiple targets |
2-APB | Synthetic | 10–50 μM | Yes | Inhibits store-operated Ca²⁺ entry |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2